molecular formula C8H16ClN B2748950 (R)-2-Allylpiperidine hydrochloride CAS No. 139163-21-6

(R)-2-Allylpiperidine hydrochloride

Cat. No.: B2748950
CAS No.: 139163-21-6
M. Wt: 161.67
InChI Key: XLYYDRWNVMFCFS-QRPNPIFTSA-N
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Description

®-2-Allylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing nitrogen

Scientific Research Applications

®-2-Allylpiperidine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the preparation of various organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with biological targets.

    Industrial Applications: Utilized in the production of fine chemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Allylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-2-Allylpiperidine.

    Allylation: The allylation of piperidine is carried out using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Hydrochloride Formation: The resulting ®-2-Allylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of ®-2-Allylpiperidine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Including recrystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: ®-2-Allylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of ®-2-Allylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: The parent compound of ®-2-Allylpiperidine hydrochloride.

    N-Allylpiperidine: A closely related compound with similar structural features.

    2-Allylpyrrolidine: Another nitrogen-containing heterocycle with an allyl group.

Uniqueness: ®-2-Allylpiperidine hydrochloride is unique due to its specific stereochemistry (R-configuration) and the presence of the allyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

(2R)-2-prop-2-enylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYYDRWNVMFCFS-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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